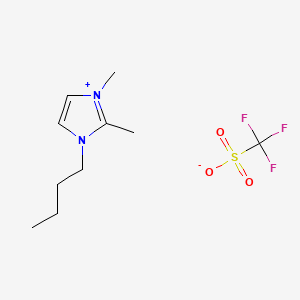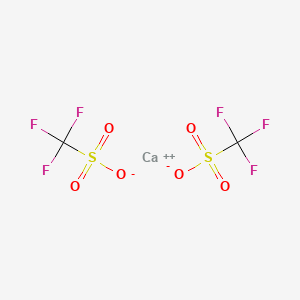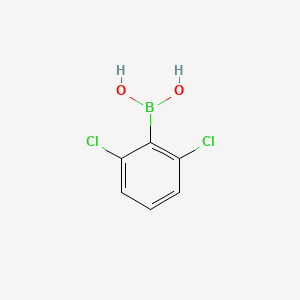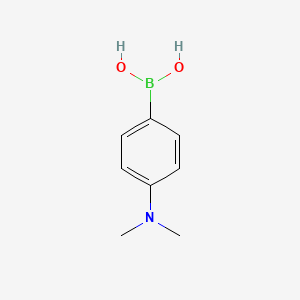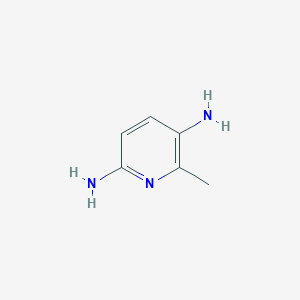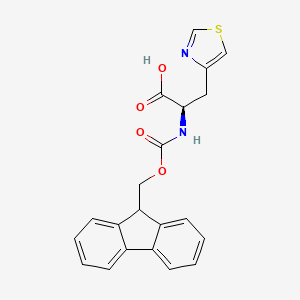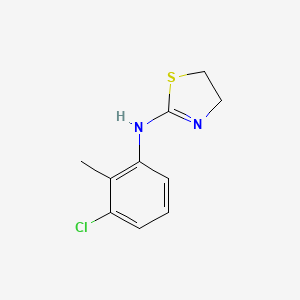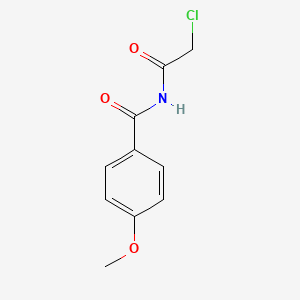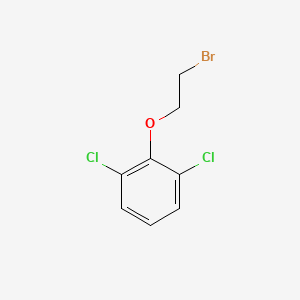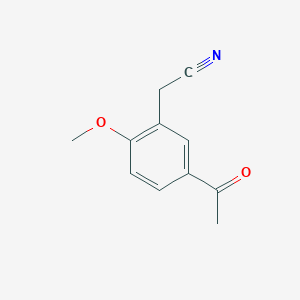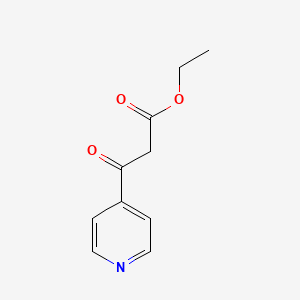
Ethyl isonicotinoylacetate
概述
描述
Ethyl isonicotinoylacetate is an organic compound with the molecular formula C10H11NO3. It is a derivative of isonicotinic acid and is commonly used in organic synthesis. This compound is known for its pale brown crystalline appearance and has a melting point of 53-59°C .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl isonicotinoylacetate can be synthesized through the reaction of ethyl isonicotinate with ethyl acetate. The general procedure involves the use of lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at -40°C. The reaction is stirred for about 20 minutes to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions: Ethyl isonicotinoylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl isonicotinoylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anti-tuberculosis drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl isonicotinoylacetate involves its interaction with specific molecular targets. It acts as a precursor in various biochemical pathways, leading to the formation of active compounds. These active compounds then interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .
相似化合物的比较
- Ethyl nicotinoylacetate
- Ethyl 4-pyridylacetate
- Ethyl 3-pyridylacetate
Comparison: Ethyl isonicotinoylacetate is unique due to its specific structure, which includes an isonicotinoyl group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
属性
IUPAC Name |
ethyl 3-oxo-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJNYGPKMQQCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180976 | |
| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26377-17-3 | |
| Record name | 4-Pyridinepropanoic acid, β-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl isonicotinoylacetate used in the synthesis of porphyrin-fullerene dyads for photoinduced H₂ evolution?
A1: this compound plays a crucial role as a precursor in the multi-step synthesis of a specific porphyrin-fullerene dyad. It reacts with C₆₀ (fullerene) through a [3 + 2] cycloaddition reaction in the presence of piperidine or Mn(OAc)₃. This reaction yields a pyridyl-containing dihydrofuran-fused C₆₀ derivative, (4-C₅H₄N)C(O)=C(C₆₀)CO₂Et (compound 1 in the study). This derivative (1) then acts as a ligand, coordinating with ZnTPPH (tetraphenylporphyrinozinc) to form the final porphyrin-fullerene dyad, [4-C₅H₄NC(O)=C(C₆₀)CO₂Et]·ZnTPPH (compound 3 in the study) []. This dyad is a key component in a five-component system that effectively catalyzes photoinduced H₂ evolution.
Q2: What is the significance of the pyridyl group in this compound for this application?
A2: The pyridyl group in this compound is vital for the formation of the porphyrin-fullerene dyad. It provides a nitrogen atom with lone pair electrons, enabling the pyridyl-containing C₆₀ derivative (compound 1) to act as a ligand. This ligand then coordinates with the zinc atom in ZnTPPH, forming the desired dyad structure []. This coordination is essential for the electron transfer processes within the five-component system that ultimately leads to H₂ evolution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
